molecular formula C10H9FO B13617848 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B13617848
M. Wt: 164.18 g/mol
InChI Key: HRVDILGZEUFVNP-UHFFFAOYSA-N
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Description

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde is a fluorinated indene derivative. This compound is characterized by the presence of a fluorine atom at the 7th position and an aldehyde group at the 4th position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the fluorination of 2,3-dihydro-1H-indene-4-carbaldehyde. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the fluorine atom, making it less metabolically stable.

    7-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid: An oxidized form with different chemical properties.

    7-fluoro-2,3-dihydro-1H-indene-4-methanol: A reduced form with different reactivity.

Uniqueness

The presence of the fluorine atom in 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde imparts unique properties, such as increased metabolic stability and altered electronic characteristics. These features make it a valuable compound in the synthesis of fluorinated analogs of bioactive molecules .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C10H9FO/c11-10-5-4-7(6-12)8-2-1-3-9(8)10/h4-6H,1-3H2

InChI Key

HRVDILGZEUFVNP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)F)C=O

Origin of Product

United States

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